molecular formula C24H31NO B605073 1-Pentyl-3-(1-adamantoyl)indole CAS No. 1345973-49-0

1-Pentyl-3-(1-adamantoyl)indole

Cat. No. B605073
M. Wt: 349.518
InChI Key: SHWDYCMMUPPWQM-YGMNDUCWSA-N
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Description

1-Pentyl-3-(1-adamantoyl)indole, also known as AB-001, is a designer drug that was found as an ingredient in synthetic cannabis smoking blends . It has a molecular formula of C24H31NO .


Molecular Structure Analysis

The molecular structure of 1-Pentyl-3-(1-adamantoyl)indole consists of a pentyl group attached to an indole group, which is further connected to an adamantoyl group . The average mass is 349.509 Da and the monoisotopic mass is 349.240570 Da .

Scientific Research Applications

  • Cannabimimetic Activity : 1-Pentyl-3-(1-adamantoyl)indole, along with similar compounds, shows cannabimimetic activity, meaning it mimics the effects of cannabis. These compounds have affinities to cannabinoid receptors CB1 and CB2, which are influenced by their functional groups. They have been found in seized materials, indicating their use in illicit products (Jankovics et al., 2012).

  • Metabolism and Detection : Studies have focused on the metabolism of synthetic cannabinoids like 1-Pentyl-3-(1-adamantoyl)indole. They produce various metabolites, some of which can be used for drug abuse detection in biological samples. For example, human liver microsomes (HLMs) produce mono-, di-, and trihydroxylated metabolites, along with N-desalkyl metabolites (Sobolevsky et al., 2015).

  • Synthetic Drug Identification : The compound has been identified in illegal products, particularly in Japan. Its structural features, including the adamantyl group, make it a novel type of synthetic cannabinoid (Uchiyama et al., 2012).

  • Pharmacological Evaluation : Adamantane-derived indoles, including 1-Pentyl-3-(1-adamantoyl)indole, have been evaluated for their pharmacological effects. Studies have focused on their agonist activity at cannabinoid receptors and their potential psychoactive effects (Banister et al., 2013).

  • Chemical Analysis and Profiling : Research has also delved into the chemical profiling of these compounds, using techniques like gas chromatography-mass spectrometry (GC-MS) and high-resolution mass spectrometry, to understand their properties and potential risks (Grigoryev et al., 2012).

  • Legislative and Regulatory Aspects : The compound's inclusion in controlled substances lists due to its psychoactive properties and potential for abuse has been a subject of legal and regulatory studies (Federal Register, 2016).

Future Directions

Given its presence in synthetic cannabis products, future research may focus on further understanding its pharmacological effects and potential health risks . As it is a relatively new compound, legal measures may also be taken to control its distribution .

properties

IUPAC Name

1-adamantyl-(1-pentylindol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO/c1-2-3-6-9-25-16-21(20-7-4-5-8-22(20)25)23(26)24-13-17-10-18(14-24)12-19(11-17)15-24/h4-5,7-8,16-19H,2-3,6,9-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHWDYCMMUPPWQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C34CC5CC(C3)CC(C5)C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90158822
Record name AB-001
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90158822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Pentyl-3-(1-adamantoyl)indole

CAS RN

1345973-49-0
Record name (1-Pentyl-1H-indol-3-yl)tricyclo[3.3.1.13,7]dec-1-ylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1345973-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AB-001
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1345973490
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AB-001
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90158822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AB-001 (cannabinoid)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H657DIA015
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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